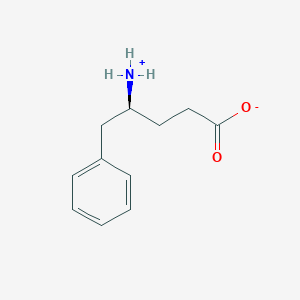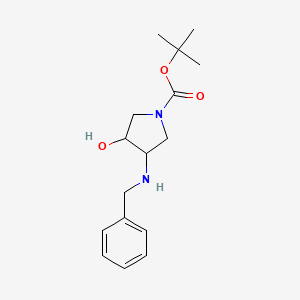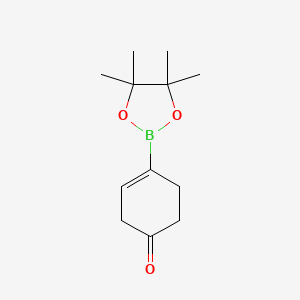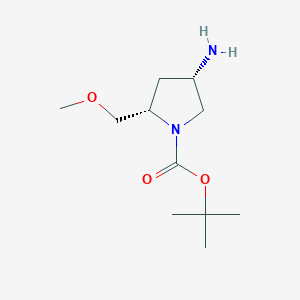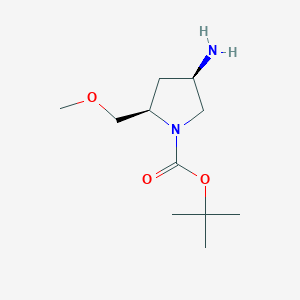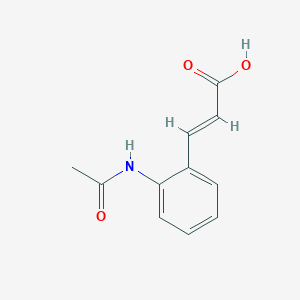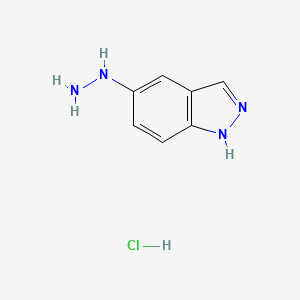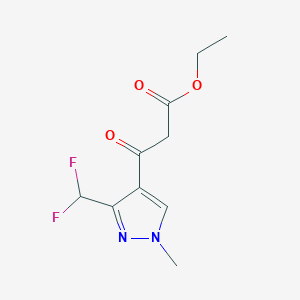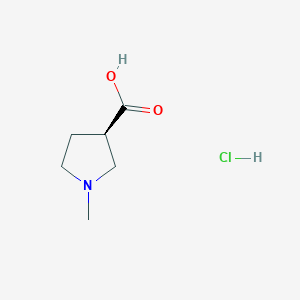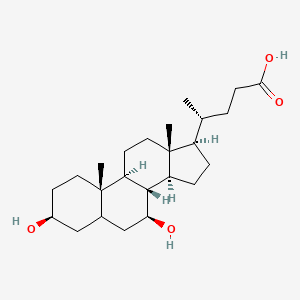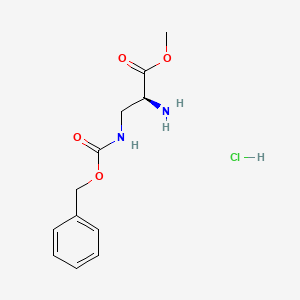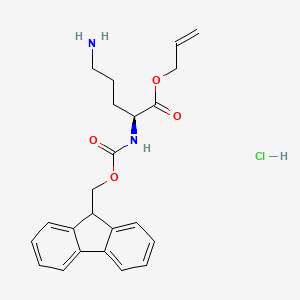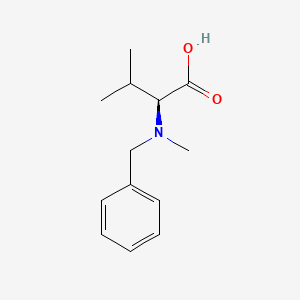![molecular formula C18H32N2O6 B7981575 1-oxa-9-azaspiro[4.5]decane;oxalic acid](/img/structure/B7981575.png)
1-oxa-9-azaspiro[4.5]decane;oxalic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-oxa-9-azaspiro[4.5]decane;oxalic acid is a spirocyclic compound with the molecular formula C18H32N2O6. It is known for its unique structural properties, which include a spiro linkage between an oxane and an azaspirodecane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-oxa-9-azaspiro[4.5]decane;oxalic acid typically involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane. This reaction is carried out under inert atmosphere conditions at temperatures ranging from 2-8°C . The process involves alkylation and heterocyclization steps to form the spirocyclic structure.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up by optimizing reaction conditions and using appropriate catalysts to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 1-oxa-9-azaspiro[4.5]decane;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction may yield hydro derivatives .
Scientific Research Applications
1-oxa-9-azaspiro[4.5]decane;oxalic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex spirocyclic compounds.
Biology: It serves as a scaffold for the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the development of new materials with unique structural properties.
Mechanism of Action
The mechanism of action of 1-oxa-9-azaspiro[4.5]decane;oxalic acid involves its interaction with specific molecular targets and pathways. For example, as an FAAH inhibitor, it binds to the active site of the enzyme, preventing the breakdown of fatty acid amides and thereby modulating pain and inflammation pathways . The exact molecular targets and pathways involved may vary depending on the specific application and context.
Comparison with Similar Compounds
1-oxa-9-azaspiro[4.5]decane;oxalic acid can be compared with other similar spirocyclic compounds, such as:
7-Oxa-2-azaspiro[4.5]decane oxalate(21): Similar in structure but with different substituents.
1-Oxa-4-azaspiro[4.5]decane: Another spirocyclic compound with a different ring system
The uniqueness of 1-oxa-9-azaspiro[4
Properties
IUPAC Name |
1-oxa-9-azaspiro[4.5]decane;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C8H15NO.C2H2O4/c2*1-3-8(7-9-5-1)4-2-6-10-8;3-1(4)2(5)6/h2*9H,1-7H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHMOEIIPISRBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCO2)CNC1.C1CC2(CCCO2)CNC1.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-Aminobenzo[d][1,3]dioxol-5-yl)ethanol](/img/structure/B7981492.png)
